molecular formula C17H16 B6307365 Phenyl-mesitylacetylene CAS No. 29778-31-2

Phenyl-mesitylacetylene

Cat. No. B6307365
CAS RN: 29778-31-2
M. Wt: 220.31 g/mol
InChI Key: PRNZPCQJFVBCJG-UHFFFAOYSA-N
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Description

Phenyl-mesitylacetylene (PMAA) is an organic compound with the molecular formula C14H12. It is an aromatic hydrocarbon that is used in organic synthesis and as a precursor to other compounds. PMAA is an important component of many organic reactions and is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

Octopolar Chromophores in Optoelectronics

  • Application: Phenylacetylene mesitylenes substituted with donor or acceptor groups have been studied for their optical properties, useful in optoelectronics. The study focuses on the molecular and electronic structures of these compounds, highlighting their potential for tuning optical gaps and enhancing optical transparency (Oliva, Casado, Hennrich & López Navarrete, 2006).

Light-Harvesting Architectures

  • Application: The steric effects of substituting phenyl rings in bis(dipyrrinato)zinc complexes with mesityl groups are observed to significantly alter their fluorescence properties. These findings lay the groundwork for using these chromophores in diverse photochemical applications like light-harvesting architectures (Sazanovich et al., 2004).

Platinum-Catalyzed Reactions

  • Application: Platinum-catalyzed reactions involving phenylacetylene, including mesitylacetylene, have been investigated. These reactions result in the formation of various complex compounds, which can be relevant in the field of organometallic chemistry and catalysis (Naka, Mihara, Kobayashi & Ishikawa, 2017).

Influence in Transition-Metal Borylene Complexes

  • Application: The influence of steric bulk, such as that provided by mesityl substituents, on the reactivity of transition-metal haloboryl complexes is significant. This study showcases the effects of substituents like mesityl on the formation of metal complexes, relevant in the field of organometallic chemistry (Coombs, Aldridge, Coles & Hursthouse, 2003).

Nonlinear Optical Properties and Molecular Design

  • Application: Aryldimesityl boranes, including phenylethynyl variants, exhibit notable nonlinear optical properties. Theoretical studies on these compounds can guide the design of materials with improved electron transport and optical characteristics, which is crucial for developing advanced photonic and electronic devices (Yuan et al., 2006).

Heteroleptic Cu(II) Dipyrromethene Complexes

  • Application: The study of meso-phenyldipyrromethene acetylacetonato copper(II) complexes, with different substituents including mesityl, provides insights into the coordination environment of these complexes. This research can be applied in developing new materials for catalysis and sensor technology (Heinze & Reinhart, 2006).

properties

IUPAC Name

1,3,5-trimethyl-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZPCQJFVBCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507227
Record name 1,3,5-Trimethyl-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29778-31-2
Record name 1,3,5-Trimethyl-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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